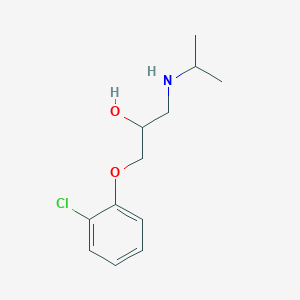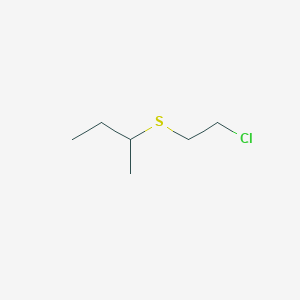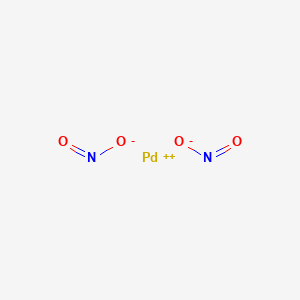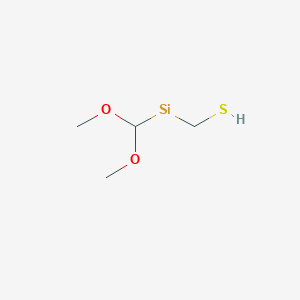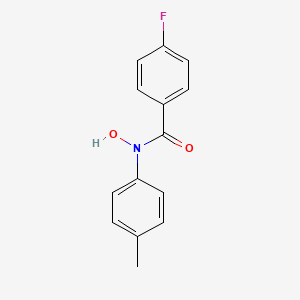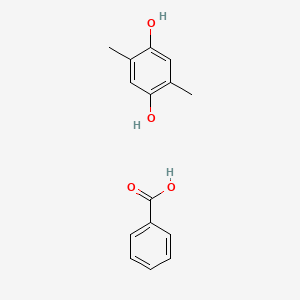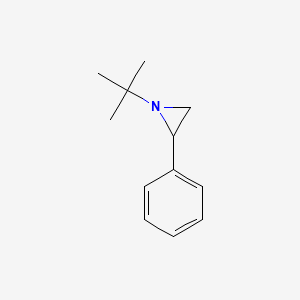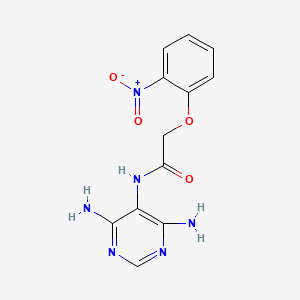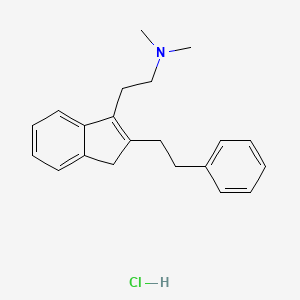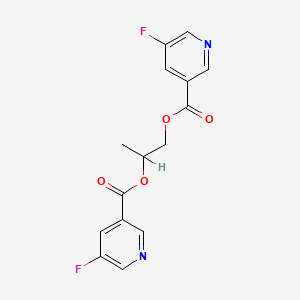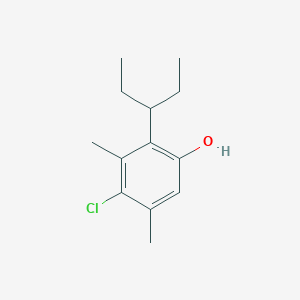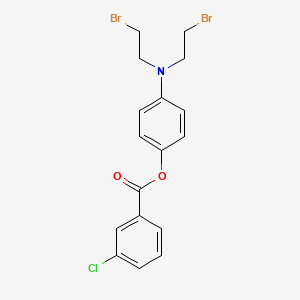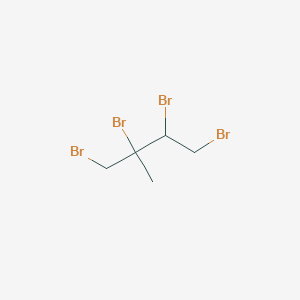
1,2,3,4-Tetrabromo-2-methyl-butane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3,4-Tetrabromo-2-methyl-butane is an organic compound with the molecular formula C5H8Br4. It is a brominated derivative of butane, characterized by the presence of four bromine atoms and a methyl group attached to the butane backbone. This compound is known for its significant reactivity due to the presence of multiple bromine atoms, making it a valuable intermediate in various chemical reactions and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2,3,4-Tetrabromo-2-methyl-butane can be synthesized through the bromination of 2-methylbutane. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction proceeds via a free radical mechanism, where the bromine atoms are added to the carbon atoms of the 2-methylbutane .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale bromination processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques, such as distillation and crystallization, are common in industrial production to achieve efficient synthesis and purification .
Analyse Des Réactions Chimiques
Types of Reactions
1,2,3,4-Tetrabromo-2-methyl-butane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups, such as hydroxyl (OH), amino (NH2), or alkyl groups, using appropriate reagents.
Elimination Reactions: The compound can undergo dehydrobromination to form alkenes or alkynes.
Oxidation and Reduction Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids, and reduced to form hydrocarbons
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic medium.
Elimination: Potassium tert-butoxide (KOtBu) in a non-polar solvent like tetrahydrofuran (THF).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst
Major Products Formed
Substitution: Formation of alcohols, amines, or ethers.
Elimination: Formation of alkenes or alkynes.
Oxidation: Formation of alcohols, aldehydes, or carboxylic acids.
Reduction: Formation of hydrocarbons
Applications De Recherche Scientifique
1,2,3,4-Tetrabromo-2-methyl-butane has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential effects on biological systems and as a tool for probing biochemical pathways.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 1,2,3,4-tetrabromo-2-methyl-butane involves its reactivity due to the presence of multiple bromine atoms. These bromine atoms can participate in various chemical reactions, such as nucleophilic substitution and elimination, leading to the formation of different products. The compound can interact with molecular targets, such as enzymes and receptors, through covalent bonding or non-covalent interactions, affecting their function and activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3,4-Tetrabromobutane: Similar structure but lacks the methyl group.
1,2,3,4-Tetrachloro-2-methyl-butane: Chlorinated analogue with similar reactivity.
1,2,3,4-Tetrabromo-2-methyl-pentane: Longer carbon chain with similar bromination pattern
Uniqueness
1,2,3,4-Tetrabromo-2-methyl-butane is unique due to the presence of both the methyl group and four bromine atoms, which confer distinct reactivity and properties compared to its analogues. This makes it a valuable compound for specific synthetic applications and industrial uses .
Propriétés
Numéro CAS |
24173-08-8 |
|---|---|
Formule moléculaire |
C5H8Br4 |
Poids moléculaire |
387.73 g/mol |
Nom IUPAC |
1,2,3,4-tetrabromo-2-methylbutane |
InChI |
InChI=1S/C5H8Br4/c1-5(9,3-7)4(8)2-6/h4H,2-3H2,1H3 |
Clé InChI |
ZYLJEOQFHURICP-UHFFFAOYSA-N |
SMILES canonique |
CC(CBr)(C(CBr)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


